Kokumi Taste Intensity Superiority of the Homoglutathione Scaffold Over Glutathione
In a controlled sensory panel study using 10 mmol/L compound in chicken broth, the non-methylated analog γ-Glu-Cys-β-Ala (hGSH) achieved a kokumi intensity score of 4.0 on a 0–5 scale, significantly outperforming glutathione (γ-Glu-Cys-Gly, GSH) which scored 3.5 [1]. Sensory descriptors for hGSH included 'strong increase of mouthfulness, more complex, long-lasting, more pronounced than GSH' [1]. The target compound (γ-Glu-S-MeCys-β-Ala) is explicitly claimed as a kokumi agent in the same patent family and shares the distinguishing β-alanine terminus absent in both GSH and S-methylglutathione [1].
| Evidence Dimension | Kokumi taste intensity (panel score 0–5) |
|---|---|
| Target Compound Data | γ-Glu-Cys-β-Ala (hGSH, non-methylated analog of target): 4.0 ± panel consensus [1] |
| Comparator Or Baseline | Glutathione (γ-Glu-Cys-Gly, GSH): 3.5; Negative control (broth alone): 2.0 [1] |
| Quantified Difference | hGSH: +0.5 over GSH (+14%); +2.0 over negative control (+100%). Target compound (S-methyl-hGSH) is structurally within the patent-defined active scope [1]. |
| Conditions | 10 mmol/L additive in chicken broth (Gourmet Bouillon Huhn, Maggi), pH 6.5, trained sensory panel n=8, triangle test, 3 independent replicates [1] |
Why This Matters
The β-alanine-terminated scaffold (absent in GSH and S-methylglutathione) is the critical determinant of enhanced kokumi intensity, making the target compound a procurement priority for flavor research where GSH-based analogs deliver suboptimal sensory impact.
- [1] Hofmann TF, Dunkel A, Köster J. Kokumi flavour compounds and use. US Patent 8,147,892 B2. Example 1 (Sensory Effects of hGSH in Chicken Broth). Issued 2012. View Source
